Reactive Black 31 (CAS No. 12731-63-4): A Comprehensive Technical Guide
Reactive Black 31 (CAS No. 12731-63-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Black 31, a disazo reactive dye containing a copper complex, is widely utilized in the textile, paper, and cosmetic industries for its deep black hue and high fastness.[1] While its primary applications are industrial, its chemical structure—incorporating a reactive vinyl sulfone group, azo linkages, and a chelated copper ion—presents characteristics of interest for biomedical research. This technical guide provides a comprehensive overview of Reactive Black 31, including its physicochemical properties, synthesis, and analytical methods. It further explores its toxicological profile by examining available data and drawing comparisons with structurally related azo dyes. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences who may consider this or similar compounds for novel applications.
Chemical and Physical Properties
Reactive Black 31 is a complex organic molecule with the chemical formula C₂₉H₁₈CuN₆Na₄O₁₇S₄ and a molecular weight of 1006.25 g/mol .[2] Its structure is characterized by two azo groups (a disazo dye) and a copper complex, which contributes to its color and stability. The presence of a vinyl sulfone group enables it to form covalent bonds with substrates containing hydroxyl or amino groups.[3]
Table 1: Physicochemical Properties of Reactive Black 31
| Property | Value | Reference(s) |
| CAS Number | 12731-63-4 | [2] |
| Molecular Formula | C₂₉H₁₈CuN₆Na₄O₁₇S₄ | [2] |
| Molecular Weight | 1006.25 g/mol | [2] |
| Appearance | Black powder | [4] |
| Synonyms | C.I. Reactive Black 31, Remazol Black RL | [5] |
| Class | Disazo reactive dye | [2] |
Synthesis and Manufacturing
The synthesis of Reactive Black 31 is a multi-step process involving diazotization and coupling reactions. While detailed proprietary protocols are not publicly available, the general manufacturing process can be outlined as follows.[5]
Experimental Protocol: General Synthesis of Reactive Black 31
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First Diazotization and Coupling: Gamma acid is diazotized and then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone.
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Second Diazotization: In a separate reaction, 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline is diazotized.
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Second Coupling: The product from the first coupling reaction is then coupled with the diazotized 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline.
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Complexation: Copper sulfate (B86663) is added to the resulting molecule to form the copper complex.
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Isolation: The final product is isolated through salting out, followed by filtration and drying.[5]
Analytical Methods
The characterization and quantification of Reactive Black 31 in various matrices are crucial for quality control, environmental monitoring, and research purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose.
Experimental Protocol: HPLC-MS/MS for Reactive Dye Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
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Sample Preparation:
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For textile samples, extract the dye using a suitable solvent such as methanol (B129727) with sonication.
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Centrifuge the extract to remove solid debris.
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Filter the supernatant through a 0.22 µm filter.
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Evaporate the solvent and reconstitute in an appropriate mobile phase.
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Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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-
Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.
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Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
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Toxicological Profile
The toxicological data specifically for Reactive Black 31 is limited. However, insights can be drawn from studies on similar reactive azo dyes and the general understanding of their metabolism.
Table 2: Summary of Toxicological Data for Reactive Black 31 and Related Dyes
| Endpoint | Result | Compound | Reference(s) |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (rat) | Reactive Black 5 | |
| GHS Hazard Classification | Not Classified | C.I. Reactive Black 31 | [2] |
| Skin Irritation | No irritation (rabbit) | Reactive Black 5 | |
| Eye Irritation | No irritation (rabbit) | Reactive Black 5 | |
| Mutagenicity (Ames Test) | No specific data available for Reactive Black 31. Some azo dyes are mutagenic, often after metabolic reduction. | General Azo Dyes | [6] |
| Cytotoxicity | Some reactive dyes show cytotoxicity in human cell lines (HaCaT and HepaRG). | Various Reactive Dyes | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of a compound on a cell line.
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Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Expose the cells to various concentrations of Reactive Black 31 dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle control and a positive control.
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Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This is a general protocol to assess the mutagenicity of a compound.
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Strain Preparation: Prepare overnight cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).
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Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.
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Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
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Plating: Pour the mixture onto a minimal glucose agar (B569324) plate, which lacks histidine.
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Incubation: Incubate the plates at 37°C for 48-72 hours.
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Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).
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Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Potential Biomedical Relevance and Signaling Pathways
While there is no direct evidence for the use of Reactive Black 31 in drug development, its chemical structure as a copper-containing azo dye suggests potential areas of interest for further research.
Azo Dye Metabolism: Azo dyes can be metabolized by human intestinal microbiota and hepatic enzymes, particularly cytochrome P450s, through the reductive cleavage of the azo bond. This process generates aromatic amines, which can be further metabolized and may exhibit biological activity, including potential toxicity.
Copper Chelation and Cellular Uptake: As a copper complex, the bioavailability and cellular uptake of the copper ion from Reactive Black 31 could be a subject of investigation. The transport of copper into cells is a regulated process involving transporters like CTR1. Alterations in intracellular copper homeostasis can impact various cellular processes, including enzyme activity and oxidative stress. The biological activity of some copper complexes has been explored for antimicrobial and anticancer properties.
Conclusion
Reactive Black 31 is a commercially important dye with well-established industrial applications. For the research and drug development community, it represents a complex molecule with underexplored biological potential. Its azo structure and copper complex moiety suggest possible interactions with metabolic pathways and cellular copper homeostasis. However, a significant lack of specific toxicological and biomedical data for Reactive Black 31 necessitates further investigation. This guide provides a starting point for researchers interested in exploring the properties and potential applications of this and similar compounds beyond their traditional use as colorants. Future studies should focus on obtaining quantitative toxicological data, elucidating its metabolic fate in human-relevant systems, and exploring any potential interactions with biological targets and signaling pathways.
References
- 1. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C.I. Reactive Black 31 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
